molecular formula C27H19N5O4S2 B15033039 4-methyl-N-((5Z)-5-{[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide

4-methyl-N-((5Z)-5-{[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide

Cat. No.: B15033039
M. Wt: 541.6 g/mol
InChI Key: NCMXJYLQMVYPJH-HAHDFKILSA-N
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Description

4-methyl-N-((5Z)-5-{[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide is a complex organic compound with a unique structure that includes a pyrazole ring, a thiazolidinone ring, and a benzamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-((5Z)-5-{[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of phenylhydrazine with an appropriate β-diketone under acidic conditions.

    Introduction of the Nitro Group: The nitro group is introduced via nitration of the pyrazole derivative using a mixture of concentrated nitric and sulfuric acids.

    Formation of the Thiazolidinone Ring: The thiazolidinone ring is formed by the reaction of the nitro-substituted pyrazole with thiourea in the presence of a base such as sodium hydroxide.

    Condensation Reaction: The final step involves the condensation of the thiazolidinone derivative with 4-methylbenzoyl chloride in the presence of a base like triethylamine to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzamide group, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.

Medicine

In medicinal chemistry, 4-methyl-N-((5Z)-5-{[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and the thiazolidinone ring are key functional groups that contribute to its biological activity. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation.

Comparison with Similar Compounds

Similar Compounds

    4-nitro-N-phenylbenzamide: Similar structure but lacks the thiazolidinone ring.

    1-phenyl-3-(4-nitrophenyl)-1H-pyrazole: Similar pyrazole core but lacks the benzamide and thiazolidinone groups.

    4-methyl-N-phenylbenzamide: Similar benzamide structure but lacks the nitro and pyrazole groups.

Uniqueness

The uniqueness of 4-methyl-N-((5Z)-5-{[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiazolidinone ring, in particular, sets it apart from other similar compounds and contributes to its potential as a versatile molecule in scientific research.

Properties

Molecular Formula

C27H19N5O4S2

Molecular Weight

541.6 g/mol

IUPAC Name

4-methyl-N-[(5Z)-5-[[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

InChI

InChI=1S/C27H19N5O4S2/c1-17-7-9-19(10-8-17)25(33)29-31-26(34)23(38-27(31)37)15-20-16-30(21-5-3-2-4-6-21)28-24(20)18-11-13-22(14-12-18)32(35)36/h2-16H,1H3,(H,29,33)/b23-15-

InChI Key

NCMXJYLQMVYPJH-HAHDFKILSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)NN2C(=O)/C(=C/C3=CN(N=C3C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5)/SC2=S

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN2C(=O)C(=CC3=CN(N=C3C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5)SC2=S

Origin of Product

United States

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